molecular formula C22H21N4O6P B14748620 [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate

[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate

Cat. No.: B14748620
M. Wt: 468.4 g/mol
InChI Key: JQONJQKKVAHONF-UHFFFAOYSA-N
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Description

[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate: is a complex organic compound that features a unique combination of functional groups, including pyridine, oxazole, and phosphate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the pyridine and oxazole rings. These rings are then functionalized with the appropriate substituents, such as the pyridin-2-yloxymethyl and phenylmethyl groups. The final step involves the phosphorylation of the compound to introduce the dihydrogen phosphate group .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of complex organic molecules. This method can optimize reaction conditions, reduce waste, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-substituted compounds .

Mechanism of Action

The mechanism of action of [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate lies in its combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C22H21N4O6P

Molecular Weight

468.4 g/mol

IUPAC Name

[2-imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=CC=CN(C4=N)COP(=O)(O)O

Origin of Product

United States

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